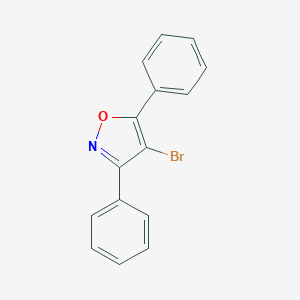

4-Bromo-3,5-diphenylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10557-78-5 |

|---|---|

Molecular Formula |

C15H10BrNO |

Molecular Weight |

300.15 g/mol |

IUPAC Name |

4-bromo-3,5-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10BrNO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |

InChI Key |

KBTBIQOIEHEJNM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 4 Bromo 3,5 Diphenylisoxazole

Halogen-Directed Reactivity at the C-4 Position

The bromine atom at the C-4 position of 4-Bromo-3,5-diphenylisoxazole is the key to its reactivity, serving as a leaving group in various substitution reactions. This position is the most electron-rich carbon on the isoxazole (B147169) ring, rendering it susceptible to electrophilic attack. The electrophilic bromination of 3,5-diphenylisoxazole (B109209) using N-bromosuccinimide (NBS) readily yields the 4-bromo derivative. rsc.orgscispace.com

The reactivity of the C-4 position can also be harnessed through halogen-lithium exchange reactions. For instance, treatment of 2-benzyl-4-bromo-3,5-diphenyl-2,3-dihydroisoxazole with an organolithium reagent generates the corresponding (2,3-dihydroisoxazol-4-yl)lithium species. This nucleophilic intermediate can then react with various electrophiles to introduce new substituents at the C-4 position. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon bonds, enabling the introduction of a wide range of functional groups onto the isoxazole core.

Suzuki–Miyaura Cross-Coupling for Arylation

The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the case of this compound, this reaction is employed to introduce new aryl groups at the C-4 position.

For example, the reaction of this compound with phenylboronic acid under Suzuki-Miyaura conditions, using a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate, results in the formation of 3,4,5-triphenylisoxazole (B170981) in excellent yield. rsc.orgrsc.org This methodology has been utilized in the synthesis of various 3,4-diarylisoxazoles. nih.gov The choice of catalyst and reaction conditions can be crucial for the success of the coupling, with catalysts like CataXCium A Pd G3 showing high efficacy in similar systems. nih.gov

Table 1: Suzuki-Miyaura Cross-Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction is another powerful palladium-catalyzed transformation that couples a terminal alkyne with an aryl or vinyl halide. This reaction is used to introduce alkynyl groups at the C-4 position of this compound.

The reaction of this compound with a terminal alkyne, such as phenylacetylene, is typically carried out in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N). rsc.orgwikipedia.org This reaction proceeds under mild conditions and provides the corresponding 4-alkynyl-3,5-diphenylisoxazole in good yields. rsc.orgscispace.comrsc.org The "inverse Sonogashira" reaction, which involves the direct alkynylation of C-H bonds with alkynyl halides, represents a complementary approach. nih.gov

Table 2: Sonogashira Cross-Coupling of this compound

| Alkyne | Catalyst | Co-catalyst | Base | Product | Yield | Reference |

|---|

Other Functionalization Reactions on the Isoxazole Core

Beyond the versatile palladium-catalyzed cross-coupling reactions, the isoxazole core of this compound can undergo other functionalization reactions. The isoxazole ring itself is a privileged heterocyclic motif in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding. researchgate.net

Direct C-H functionalization of the isoxazole ring is an area of active research. For instance, rhodium-catalyzed C-H activation has been employed for the annulation of isoxazoles with alkynes, leading to the formation of complex polycyclic aromatic compounds. researchgate.netthieme-connect.de Furthermore, the isoxazole ring can undergo photochemical rearrangements. For example, photolysis of 3,5-diphenylisoxazole can lead to the formation of a 2-benzoyl-3-phenyl-2H-azirine intermediate. researchgate.net

Transformations Involving the Diphenyl Substituents for Extended Conjugation

The two phenyl groups attached to the isoxazole core at positions 3 and 5 offer further opportunities for chemical modification to create extended conjugated systems. These extended π-systems are of interest for their potential applications in organic electronics and materials science.

Rhodium-catalyzed cascade annulative coupling reactions of 3,5-diarylisoxazoles with alkynes have been shown to produce highly-fused, polycyclic aromatic compounds. thieme-connect.dersc.orgthieme-connect.com These reactions involve sequential C-H activation and annulation on the phenyl rings, leading to the construction of complex frameworks with extended conjugation. For example, the reaction of 3,5-diphenylisoxazole with a diyne can lead to the formation of fused naphthalene (B1677914) derivatives. rsc.org The electronic nature of the substituents on the phenyl rings can influence the course and efficiency of these transformations. rsc.org

Spectroscopic Characterization Methodologies in Research on 4 Bromo 3,5 Diphenylisoxazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula.

For 4-Bromo-3,5-diphenylisoxazole, with the molecular formula C₁₅H₁₀BrNO, the calculated monoisotopic mass is 300.0000 u (for the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). HRMS analysis would be used to experimentally confirm this exact mass. The detection of a molecular ion peak corresponding to this value provides unequivocal evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound with high accuracy. In the analysis of isoxazole (B147169) derivatives, ESI-MS is employed to confirm the molecular formula by detecting the protonated molecular ion, [M+H]⁺.

For this compound (C₁₅H₁₀BrNO), the high-resolution mass spectrum (HRMS) would be expected to show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks separated by approximately 2 m/z units. Research on analogous compounds, such as 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, has demonstrated the utility of ESI-MS in confirming calculated molecular weights. rsc.org The expected m/z values for the protonated molecule of this compound are calculated to be 300.0019 for the ⁷⁹Br isotope and 302.0000 for the ⁸¹Br isotope. The observation of this doublet in the mass spectrum provides strong evidence for the successful synthesis and elemental composition of the target molecule.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Isotope | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₅H₁₁⁷⁹BrNO⁺ | 300.0019 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the fragmentation patterns of a molecule under electron impact (EI) ionization, which provides valuable structural information.

In the GC-MS analysis of this compound, the molecule is expected to fragment in a predictable manner. The mass spectrum would likely show the molecular ion peak (M⁺), again with the characteristic bromine isotope pattern. Key fragmentation pathways for related diphenylisoxazole structures often involve the cleavage of the heterocyclic ring and the loss of substituent groups. A common and abundant fragment observed in the mass spectra of phenyl-substituted heterocycles is the benzoyl cation (C₆H₅CO⁺) at m/z 105. Other significant fragments would include the phenyl cation (C₆H₅⁺) at m/z 77 and fragments corresponding to the bromophenyl components. Analysis of these fragmentation patterns allows researchers to piece together the structural components of the molecule, confirming the connectivity of the phenyl and bromo substituents to the isoxazole core.

Table 2: Expected Key Fragments in GC-MS (EI) of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 301/299 | Molecular Ion (M⁺) | [C₁₅H₁₀BrNO]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structural features.

The presence of the aromatic phenyl rings is typically indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The isoxazole ring itself contributes to the spectrum with characteristic C=N and N-O stretching vibrations. Studies on structurally similar compounds, such as 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole, show characteristic peaks for C=N stretching around 1572 cm⁻¹ and N-O stretching near 1404 cm⁻¹. lookchem.com The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Phenyl) |

| 1610-1580 | C=N stretch | Isoxazole Ring |

| 1500-1400 | C=C stretch | Aromatic (Phenyl) |

| 1420-1380 | N-O stretch | Isoxazole Ring |

| 800-600 | C-H bend (out-of-plane) | Aromatic (Phenyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is dominated by π→π* transitions associated with its conjugated system, which includes the two phenyl rings and the isoxazole heterocycle.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While the previously mentioned spectroscopic methods provide information about connectivity and electronic structure, X-ray diffraction crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. Research on the closely related compound, 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, has shown that the phenyl rings are not coplanar with the central isoxazole ring. nist.gov In this analogue, torsion angles of approximately 36° and 40° were observed between the isoxazole ring and the 5-aryl and 3-aryl groups, respectively. nist.gov A similar non-planar conformation would be expected for this compound due to steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the isoxazole ring. X-ray crystallography would also determine the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecule's packing in the crystalline lattice.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole |

| 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole |

| 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole |

Advanced Applications and Future Research Directions

Role as a Key Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The isoxazole (B147169) moiety is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and analgesic properties. mdpi.comarcjournals.orgresearchgate.net 4-Bromo-3,5-diphenylisoxazole serves as a pivotal intermediate, providing a reactive handle for chemists to introduce diverse functional groups and construct more complex, pharmacologically active molecules. mdpi.com

Precursor in Modern Drug Discovery Efforts

The isoxazole scaffold is integral to modern drug discovery, with substituted isoxazoles being recognized for their significant biological activities. mdpi.comarcjournals.org The development of novel isoxazole derivatives is a key area of research aimed at discovering new therapeutic agents. nih.gov The bromo-substituted isoxazole core, as seen in this compound, is particularly valuable. The bromine atom can be readily displaced or used in cross-coupling reactions, allowing for the synthesis of a vast library of derivatives for biological screening.

Research has demonstrated that isoxazole derivatives possess a range of therapeutic potentials:

Anticancer Activity : Isoxazole derivatives are explored for their anticancer properties, acting through various mechanisms such as inducing apoptosis and inhibiting key enzymes involved in cancer progression. researchgate.net

Antimicrobial Activity : Studies have shown that newly synthesized isoxazole compounds exhibit promising antibacterial and antifungal activities. arcjournals.org

Anti-inflammatory and Analgesic Effects : Certain isoxazole derivatives have shown potent anti-inflammatory and analgesic activities in preclinical models. researchgate.netrjpbcs.comsarpublication.com

Enzyme Inhibition : Structurally related bromo-isoxazole compounds, specifically 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives, have been identified as covalent inhibitors of enzymes like human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a target for anticancer agents. nih.gov

The synthesis of these diverse pharmacologically active molecules often relies on starting materials like this compound, highlighting its foundational role in the drug discovery pipeline.

Building Block for Agrochemical Research

Beyond pharmaceuticals, the isoxazole ring is a key component in the development of modern agrochemicals. arcjournals.org Isoxazole derivatives have been shown to possess significant herbicidal, fungicidal, and insecticidal properties. mdpi.comarcjournals.org The strategic placement of a bromine atom in this compound allows for chemical modifications to fine-tune the biological activity and spectrum of these compounds for agricultural applications. This makes it an important building block for creating new and effective crop protection agents. mdpi.com

Development of Novel Synthetic Methodologies Utilizing this compound

The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for developing new synthetic reactions. For instance, closely related 4-bromo-2,3-dihydroisoxazoles have been successfully used in halogen-lithium exchange reactions. researchgate.net This process generates a highly reactive organolithium intermediate which can then react with various electrophiles to create new 4-substituted isoxazole derivatives. researchgate.net This methodology demonstrates the potential for using bromo-isoxazoles to forge new carbon-carbon and carbon-heteroatom bonds, expanding the toolbox of synthetic organic chemists. Furthermore, efficient methods for synthesizing highly substituted isoxazoles, such as the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to produce 4-iodoisoxazoles, underscore the ongoing innovation in isoxazole synthesis. nih.gov

Exploration of Novel Derivatizations for Advanced Materials Science Applications

The applications of isoxazole derivatives extend beyond the life sciences into the realm of materials science. The isoxazole heterocycle has been incorporated into molecules used as dyes and in the formulation of electric insulating oils. arcjournals.org Moreover, polymers containing the isoxazole ring, known as polyisoxazoles, have shown potential as semiconductors. arcjournals.org The this compound scaffold offers a platform for creating novel functional materials. Through reactions like Suzuki-Miyaura coupling at the bromine position, researchers can introduce conjugated organic fragments, potentially leading to new materials with interesting photophysical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Interdisciplinary Research Integrating Synthesis, Advanced Characterization, and Computational Studies

Modern chemical research increasingly relies on an interdisciplinary approach that combines synthesis, advanced analytical techniques, and computational modeling. The study of this compound and its derivatives is a prime example of this synergy.

Synthesis : Chemists develop efficient and novel routes to synthesize this compound and its derivatives. rjpbcs.com

Advanced Characterization : The precise structures of these newly synthesized compounds are confirmed using a suite of advanced spectroscopic and spectrometric methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govijpcbs.com

Computational Studies : Theoretical methods, such as Density Functional Theory (DFT), are employed to optimize the geometrical structures and calculate the electronic parameters of the synthesized isoxazoles. nih.gov These computational studies provide deep insights into the structure-activity relationships and help predict the biological and material properties of novel derivatives, guiding future synthetic efforts. nih.govmdpi.com

This integrated approach, as demonstrated in studies on novel functionalized isoxazoles, accelerates the discovery and development of new molecules with desired properties, whether for pharmaceutical, agrochemical, or material science applications. nih.gov

Q & A

Q. What are the established synthetic routes for 4-bromo-3,5-diphenylisoxazole, and how can reaction conditions be optimized?

The compound is synthesized via electrophilic aromatic bromination of 3,5-diphenylisoxazole using N-bromosuccinimide (NBS) under mild conditions (e.g., room temperature, 1–2 hours). This yields this compound with high regioselectivity . Optimization involves adjusting the stoichiometry of NBS, solvent choice (e.g., dichloromethane or CCl₄), and reaction time to minimize byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting and carbon shifts for bromine at C4).

- IR Spectroscopy : Key bands include C–Br stretching (~550 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry and steric effects in derivatives .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to diversify this compound?

The bromine substituent at C4 serves as a handle for palladium-catalyzed cross-couplings. For example:

- Suzuki-Miyaura : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (80°C, 12 hours) to introduce aryl groups .

- Sonogashira Coupling : Use terminal alkynes (e.g., phenylacetylene) with CuI and PdCl₂(PPh₃)₂ in DMF/Et₃N to install alkyne moieties . Monitor reaction progress via TLC and isolate products via recrystallization.

Q. What mechanistic insights explain the regioselectivity of bromination in 3,5-diphenylisoxazole?

Bromination occurs preferentially at the C4 position due to the electron-withdrawing effect of the isoxazole ring, which directs electrophilic attack to the para position relative to the oxygen atom. Computational studies (DFT calculations) can model charge distribution and transition states to validate this selectivity . Experimental validation involves synthesizing and characterizing regioisomers under varying conditions (e.g., Br₂ vs. NBS).

Q. How can researchers design biological activity assays for this compound derivatives?

- Enzyme Inhibition : Screen derivatives against kinases or cytochrome P450 enzymes using fluorescence-based assays. For example, measure IC₅₀ values via dose-response curves .

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to evaluate MIC (Minimum Inhibitory Concentration) .

Q. How should researchers address contradictions in spectral data or synthetic yields reported for derivatives?

- Data Validation : Cross-reference NMR assignments with DEPT-135 and 2D-COSY experiments to resolve ambiguities in proton environments.

- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to identify variables affecting yields (e.g., trace moisture in NBS) .

- Crystallographic Confirmation : Resolve structural disputes via single-crystal X-ray diffraction, which provides unambiguous bond-length and angle data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.